molecular formula C18H18 B14467877 2-Tert-butylphenanthrene CAS No. 66553-04-6

2-Tert-butylphenanthrene

Cat. No.: B14467877
CAS No.: 66553-04-6
M. Wt: 234.3 g/mol
InChI Key: OKOZVRRHEIEQOV-UHFFFAOYSA-N
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Description

2-Tert-butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be catalyzed by various Lewis acids such as titanium tetrachloride, ferric chloride, and aluminum chloride in the presence of nitromethane . The reaction conditions include:

    Reagents: Phenanthrene, tert-butyl alcohol or tert-butyl chloride, Lewis acid catalyst.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Lithium aluminum hydride.

    Halogenation: Bromine, catalyst (e.g., iron bromide).

    Sulfonation: Concentrated sulfuric acid.

    Nitration: Nitric acid, sulfuric acid.

    Acylation: Acetyl chloride, aluminum chloride.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, dibromo derivatives, sulfonic acids, nitro derivatives, and acetyl derivatives.

Mechanism of Action

The mechanism of action of 2-Tert-butylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

2-Tert-butylphenanthrene can be compared with other tert-butylated phenanthrene derivatives such as 3-tert-butylphenanthrene and 2,6-di-tert-butylphenanthrene . These compounds share similar chemical properties but differ in their reactivity and applications due to the position and number of tert-butyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

List of Similar Compounds

Properties

CAS No.

66553-04-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-tert-butylphenanthrene

InChI

InChI=1S/C18H18/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3

InChI Key

OKOZVRRHEIEQOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2

Origin of Product

United States

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